

SGI-1027 molecular weight and chemical structure

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Compound of Interest

Compound Name: SGI-1027

Cat. No.: B1684302

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SGI-1027: A Technical Guide for Researchers

This guide provides an in-depth overview of **SGI-1027**, a potent, non-nucleoside inhibitor of DNA methyltransferases (DNMTs). It is intended for researchers, scientists, and drug development professionals interested in the epigenetic modulation of gene expression.

Core Molecular and Chemical Properties

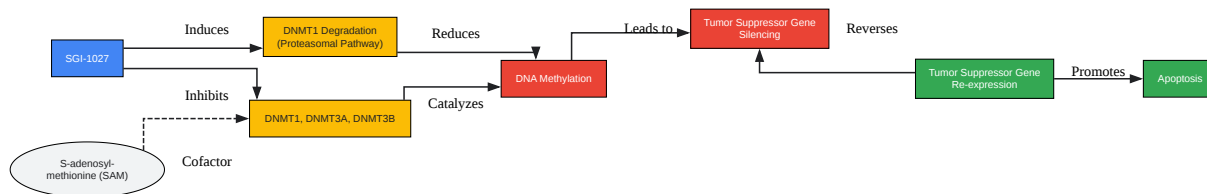
SGI-1027 is a quinoline-based compound that has garnered significant interest for its ability to reverse epigenetic silencing of tumor suppressor genes.^[1] Its key chemical and physical properties are summarized below.

Property	Value	Reference
Molecular Weight	461.52 g/mol	[2][3]
Molecular Formula	C ₂₇ H ₂₃ N ₇ O	[2][3]
IUPAC Name	N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide	
CAS Number	1020149-73-8	
SMILES String	<chem>CC1=CC(=NC(=N1)N)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54</chem>	
Appearance	Light yellow to yellow solid	[3]
Solubility	Soluble in DMSO	[2]
Storage	Store as a powder at -20°C for up to 3 years.	[3]

Mechanism of Action and Signaling Pathway

SGI-1027 functions as a pan-inhibitor of DNA methyltransferases, with inhibitory activity against DNMT1, DNMT3A, and DNMT3B.[1][2] It acts by competing with the S-adenosylmethionine (SAM) cofactor binding site on these enzymes, thereby preventing the transfer of methyl groups to DNA.[1][3][4] This inhibition of DNA methylation leads to the re-expression of silenced tumor suppressor genes.[1][3]

A key aspect of **SGI-1027**'s mechanism is its ability to induce the selective degradation of DNMT1 protein via the proteasomal pathway, without significantly affecting DNMT1 mRNA levels.[1][2] This dual action of enzymatic inhibition and protein degradation makes **SGI-1027** a highly effective hypomethylating agent. The downstream effects of **SGI-1027** treatment in cancer cells include the induction of apoptosis, as evidenced by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5]



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Caption: Mechanism of action of **SGI-1027**.

Experimental Protocols

In Vitro DNMT Inhibition Assay

This protocol details the measurement of DNMT activity and its inhibition by **SGI-1027** using a radioisotopic filter-binding assay.^[2]

Materials:

- Recombinant human DNMT1, DNMT3A, or DNMT3B
- Poly(dI-dC) DNA substrate
- [methyl-³H]-S-adenosylmethionine (³H-SAM)
- **SGI-1027**
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
- Whatman DE-81 ion-exchange filter paper
- 0.5 M Sodium Phosphate buffer, pH 7.0

- Scintillation counter and scintillation fluid

Procedure:

- Prepare a reaction mixture containing the assay buffer, recombinant DNMT enzyme (e.g., 500 ng), and poly(dI-dC) DNA substrate (e.g., 500 ng).
- Add varying concentrations of **SGI-1027** to the reaction mixtures. Include a control with no inhibitor.
- Pre-incubate the mixtures for 5 minutes at 37°C.
- Initiate the reaction by adding ³H-SAM (e.g., 75-150 nM). The total reaction volume should be 50 µL.
- Incubate the reactions at 37°C for 1 hour.
- Stop the reaction by spotting the entire reaction mixture onto a Whatman DE-81 filter disc.
- Wash the filter discs five times for 10 minutes each with 0.5 M Sodium Phosphate buffer (pH 7.0) to remove unincorporated ³H-SAM.
- Dry the filter discs completely.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each **SGI-1027** concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Cell-Based Apoptosis Assay in Huh7 Human Hepatocellular Carcinoma Cells

This protocol describes the assessment of apoptosis induced by **SGI-1027** in a cancer cell line. [\[5\]](#)

Materials:

- Huh7 human hepatocellular carcinoma cells

- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **SGI-1027** stock solution (e.g., 50 mM in DMSO)
- Cell viability assay kit (e.g., MTS)
- Apoptosis detection kit (e.g., TUNEL assay)
- DAPI stain
- 96-well and 6-well plates
- Fluorescence microscope

Procedure:

- Cell Culture: Maintain Huh7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
- Cell Viability Assay:
 - Seed Huh7 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
 - Treat the cells with varying concentrations of **SGI-1027** (e.g., 5, 10, 15, 20, 25, 30, and 35 μM) for 24 hours. Include a vehicle control (DMSO).
 - Assess cell viability using an MTS assay according to the manufacturer's protocol. Measure absorbance at 490 nm.
- TUNEL Assay for Apoptosis:
 - Seed Huh7 cells in a 6-well plate.

- Treat the cells with selected concentrations of **SGI-1027** (e.g., 10, 20, and 30 μM) for 24 hours.
- Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
- Perform the TUNEL assay according to the manufacturer's instructions to label DNA strand breaks.
- Counterstain the nuclei with DAPI.
- Visualize and quantify apoptotic cells using a fluorescence microscope.

Summary of In Vitro Efficacy

SGI-1027 demonstrates potent inhibitory activity against the major DNA methyltransferases. The half-maximal inhibitory concentrations (IC_{50}) are summarized below.

Target Enzyme	Substrate	IC_{50} (μM)	Reference
DNMT1	Poly(dI-dC)	12.5	[6]
DNMT1	Hemimethylated DNA	6	[2]
DNMT3A	Poly(dI-dC)	8	[2]
DNMT3B	Poly(dI-dC)	7.5	[2]

This technical guide provides a foundational understanding of **SGI-1027** for its application in epigenetic research and drug development. For further details, readers are encouraged to consult the cited literature.

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